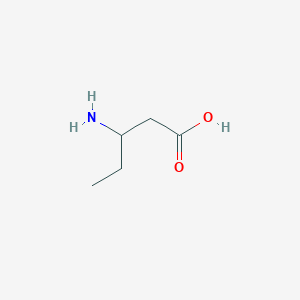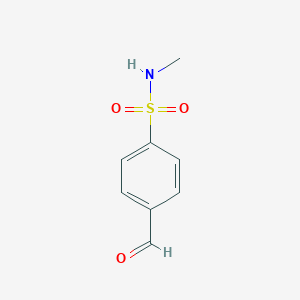
3-Aminopentanoic acid
概要
説明
3-Aminopentanoic acid, also known as 3-Amino-pentanoic acid, is a chemical compound with the molecular formula C5H11NO2 . It has an average mass of 117.146 Da and a monoisotopic mass of 117.078979 Da .
Molecular Structure Analysis
The molecular structure of 3-Aminopentanoic acid consists of 18 bonds in total; 7 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 carboxylic acid (aliphatic), 1 primary amine (aliphatic), and 1 hydroxyl group .Chemical Reactions Analysis
The chemical reactions of 3-Aminopentanoic acid have been studied using quantum chemical ab initio and DFT methods, including the solvent effect, to get electronic structure and molecular descriptors . These studies have helped in understanding the ionisation energy, electron affinity, molecular electronegativity, chemical hardness, electrophilicity index, dipole moment, quadrupole moment, and dipole polarizability .Physical And Chemical Properties Analysis
3-Aminopentanoic acid has a molecular formula of C5H11NO2, an average mass of 117.146 Da, and a monoisotopic mass of 117.078979 Da .科学的研究の応用
Synthesis and Drug Research
3-Aminopentanoic acid is a valuable compound in the field of synthetic and medicinal chemistry. Its derivatives, particularly cyclic β-amino acids, are of significant interest due to their biological relevance. They are increasingly being utilized in drug research. Various metathesis reactions, such as ring-opening, ring-closing, or cross metathesis, are widely used to access either alicyclic β-amino acids or other densely functionalized derivatives. These methodologies are appreciated for their selectivity, stereocontrol, and efficiency in creating new molecular entities with potential pharmacological applications (Kiss et al., 2018).
Biotechnology in Pharmaceutical Industry
In the pharmaceutical industry, amino acids, including derivatives of 3-Aminopentanoic acid, play a critical role. They are utilized as animal feed additives, flavor enhancers, and ingredients in cosmetics, pharmaceuticals, and as specialty nutrients. Biotechnological methods are predominantly used for the industrial production of amino acids, involving specially developed mutants of microorganisms such as C. glutamicum or E. coli. Research continues to focus on improving these methods through culture condition modifications, mutation, and recombinant DNA technology (Ivanov et al., 2013).
Analytical and Clinical Applications
The determination of amino acids, including 3-Aminopentanoic acid derivatives, in human biological fluids is crucial for clinical and epidemiological studies. High-performance liquid chromatography (HPLC) is extensively used for this purpose. The development of new analytical techniques allows for the monitoring of compounds in human fluids that have not been previously tracked, contributing to disease prevention and management (Gałęzowska et al., 2021).
Ecological and Soil Science
The study of organic nitrogen, especially amino acids, in soil science and plant ecology is gaining importance. Understanding the availability and plant uptake of amino acids, including derivatives of 3-Aminopentanoic acid, helps in comprehending plant-microbe interactions, nitrogen availability in soils, and the ecological implications of organic nitrogen use by plants. This knowledge is crucial in the context of climate change and nitrogen pollution (Lipson & Näsholm, 2001).
Safety And Hazards
3-Aminopentanoic acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
将来の方向性
特性
IUPAC Name |
3-aminopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-2-4(6)3-5(7)8/h4H,2-3,6H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRURJKLPJVRQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90563412 | |
| Record name | 3-Aminopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90563412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminopentanoic acid | |
CAS RN |
18664-78-3, 186364-78-3 | |
| Record name | 3-Aminopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90563412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 186364-78-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 18664-78-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[1-(3-aminophenyl)ethyl]acetamide](/img/structure/B177054.png)
![3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B177057.png)








